N-(3,5-Dimethyladamantan-1-yl)formamide

Description

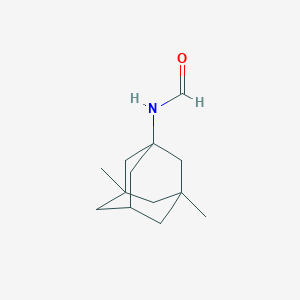

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethyl-1-adamantyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQWYYMEIBHRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385720 | |

| Record name | 1-formamido-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351329-88-9 | |

| Record name | N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351329-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3,5-Dimethyladamantan-1-yl formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351329889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-formamido-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-3,5-DIMETHYLADAMANTAN-1-YL FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SSG3K6HBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N-(3,5-Dimethyladamantan-1-yl)formamide" basic properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-(3,5-Dimethyladamantan-1-yl)formamide, a key chemical intermediate in the synthesis of the Alzheimer's drug, Memantine. This document details its chemical identity, physicochemical properties, and established synthesis protocols.

Core Chemical Identity

This compound is a formamide derivative of the bulky, lipophilic 3,5-dimethyladamantane amine. It is most notable as the direct precursor to Memantine and is also classified as "Memantine Related Compound E" by the United States Pharmacopeia (USP), signifying its status as a process impurity in the manufacturing of the final drug substance.[1][2][3]

| Identifier | Value |

| IUPAC Name | N-(3,5-dimethyl-1-adamantyl)formamide[2] |

| Synonyms | N-Formylmemantine, 1-formamido-3,5-dimethyladamantane, Memantine USP Related Compound E[1][2] |

| CAS Number | 351329-88-9[4] |

| Molecular Formula | C₁₃H₂₁NO[4] |

| Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)NC=O)C[5] |

| InChIKey | NYQWYYMEIBHRSB-UHFFFAOYSA-N[2] |

Physicochemical and Computed Properties

This compound is a white to off-white solid at room temperature.[1][6] Its solubility is limited in aqueous media but is soluble in polar organic solvents like methanol and chloroform.[1][6]

| Property | Value | Source |

| Molecular Weight | 207.31 g/mol | [4][5] |

| Melting Point | 69.5 - 70 °C | [1] |

| Boiling Point (Predicted) | 325.6 ± 9.0 °C | [1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1] |

Role in Pharmaceutical Synthesis

The primary significance of this compound is its role as a penultimate intermediate in an efficient, two-step synthesis of Memantine Hydrochloride from 1,3-dimethyladamantane.[7][8] This modern synthetic route bypasses the need for hazardous reagents like liquid bromine, making it suitable for industrial-scale production.[7][8]

The logical relationship is straightforward: 1,3-dimethyladamantane is converted to this compound, which is then hydrolyzed to yield 1-amino-3,5-dimethyladamantane (Memantine).

References

- 1. This compound | 351329-88-9 [chemicalbook.com]

- 2. N-(3,5-Dimethyltricyclo(3.3.1.13,7)dec-1-yl)formamide | C13H21NO | CID 2842768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Memantine Related Compound E - this compound [sigmaaldrich.com]

- 4. Buy N-Formyl-Memantine for Pharmaceutical Use Online | Advent [adventchembio.com]

- 5. N-3,5-Dimethyladamantan-1-yl formamide | 351329-88-9 | FD57647 [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-formyl Memantine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl memantine, a key intermediate and known impurity in the synthesis of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, possesses distinct physicochemical properties that are crucial for process optimization, impurity profiling, and analytical method development in pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-formyl memantine. It includes a detailed summary of its properties in a structured tabular format, outlines standard experimental protocols for their determination, and presents visual diagrams of relevant workflows and the biological signaling pathway of its parent compound, Memantine, to provide a broader context for its relevance.

Introduction

N-formyl memantine, chemically known as N-(3,5-Dimethyladamantan-1-yl)formamide, is primarily recognized as the immediate precursor to Memantine, a widely used therapeutic agent for the management of moderate-to-severe Alzheimer's disease.[1][2] The conversion of N-formyl memantine to Memantine is typically achieved through hydrolysis.[3] As such, N-formyl memantine is also classified as Memantine Related Compound E according to the United States Pharmacopeia (USP), making its characterization essential for quality control and regulatory compliance in the manufacturing of Memantine.[4] Understanding its physicochemical properties, such as solubility, melting point, and partition coefficient, is fundamental for developing robust synthetic routes, purification strategies, and analytical methods.

Physicochemical Characteristics

The key physicochemical properties of N-formyl memantine are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5] |

| Synonyms | N-Formylmemantine, Memantine Related Compound E | [4] |

| CAS Number | 351329-88-9 | [5][6] |

| Molecular Formula | C₁₃H₂₁NO | [5][6] |

| Molecular Weight | 207.31 g/mol | [5][6] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 69.5 °C | [4] |

| Boiling Point | 325.6 ± 9.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| pKa (Predicted) | 16.08 ± 0.60 | [4] |

| logP (Predicted) | 3.32 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is vital. The following sections detail standard laboratory protocols applicable for the characterization of N-formyl memantine.

Synthesis of N-formyl Memantine

A common laboratory-scale synthesis involves the reaction of 1,3-dimethyl-adamantane with nitric acid and formamide.[3]

Procedure:

-

In a round-bottom flask maintained at 20–25 °C, slowly add 1,3-dimethyl-adamantane (0.06 mol) to nitric acid (0.6 mol) over 20 minutes with stirring.[3]

-

Continue stirring at this temperature for 1 hour.[3]

-

Add formamide (0.54 mol) over 30 minutes.[3]

-

Heat the mixture to 85 °C and maintain for 2 hours.[3]

-

After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water.[3]

-

Extract the aqueous mixture with dichloromethane.[3]

-

Adjust the pH of the separated organic layer to 8–9 with a 10% NaOH solution, wash with cooled water, and dry over anhydrous sodium sulfate.[3]

-

Evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyl-adamantane.[3]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

Procedure:

-

Ensure the N-formyl memantine sample is thoroughly dried and finely powdered.[7]

-

Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][8]

-

Place the capillary tube in a melting point apparatus.[9]

-

For a preliminary determination, heat at a rapid rate (4-5 °C per minute) to find the approximate melting point.[7]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) when the temperature is about 15 °C below the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[7][10]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Procedure:

-

Prepare buffer solutions at various relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Add an excess amount of solid N-formyl memantine to a known volume of each buffer solution in a flask.[11]

-

Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) using a mechanical shaker until equilibrium is reached.[11] This can be confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value stabilizes.[11]

-

After equilibration, allow the excess solid to sediment.[12]

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.[13]

-

Analyze the concentration of N-formyl memantine in the supernatant using a validated analytical method, such as HPLC.[12]

-

Record the final pH of the saturated solution.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[14][15]

Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Dissolve a precisely weighed amount of N-formyl memantine in a suitable solvent to a known concentration (e.g., 1 mM).[14][16] A co-solvent may be used for sparingly soluble compounds.[15]

-

Place the solution in a reaction vessel and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[16]

-

Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]

-

Record the pH value after each addition, allowing the reading to stabilize.[14]

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.[14]

-

Perform the titration in triplicate to ensure reproducibility.[14]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its ADME properties. The shake-flask method is the classical approach for its measurement.[17][18]

Procedure:

-

Prepare a solution of N-formyl memantine in n-octanol (pre-saturated with water).[19]

-

Add an equal volume of water (pre-saturated with n-octanol) to the flask.[19]

-

Seal the flask and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning between the two phases.[20]

-

Allow the mixture to stand undisturbed until the two phases have completely separated.[20]

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.[20]

-

Determine the concentration of N-formyl memantine in each phase using a suitable analytical technique (e.g., HPLC, NMR).[17]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[20]

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, visualize a general workflow for physicochemical characterization and the signaling pathway of the related drug, Memantine.

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Caption: Mechanism of Memantine as an uncompetitive NMDA receptor antagonist.

Biological Context: Relevance to Memantine

While N-formyl memantine is not pharmacologically active in the same manner as Memantine, its properties are inexorably linked to the production and purity of the final active pharmaceutical ingredient. Memantine functions as a low-to-moderate affinity, uncompetitive antagonist at the NMDA receptor.[21] Under pathological conditions, such as in Alzheimer's disease, excessive glutamate leads to overstimulation of NMDA receptors, causing a prolonged influx of Ca²⁺ ions and subsequent excitotoxicity and neuronal cell death.[21][22] Memantine's therapeutic effect stems from its ability to preferentially block the NMDA receptor channel when it is excessively open, thereby reducing the toxic effects of glutamate while still allowing for normal, transient physiological receptor activation.[21] The purity of Memantine, free from significant levels of precursors like N-formyl memantine, is critical for ensuring its safety and efficacy profile.

References

- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]

- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 351329-88-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Buy N-Formyl-Memantine for Pharmaceutical Use Online | Advent [adventchembio.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 21. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Its unique cage-like structure imparts desirable physicochemical and pharmacokinetic properties to drug candidates, leading to the development of successful therapeutics for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes. This technical guide provides a comprehensive overview of the role of the adamantane scaffold in drug design and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties of the Adamantane Scaffold

The utility of the adamantane moiety in drug design stems from its distinct structural and physical characteristics. Its high degree of rigidity and three-dimensional nature allow for the precise positioning of pharmacophoric groups, enhancing interactions with biological targets. Furthermore, its lipophilicity can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Adamantane

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 g/mol | |

| Melting Point | 270 °C (sublimes) | |

| LogP (octanol/water) | 2.5 - 3.3 | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | |

| Structure | Rigid, strain-free, cage-like |

Adamantane in Approved Drugs: A Quantitative Perspective

The incorporation of the adamantane scaffold has led to the successful development and clinical use of several drugs. The following tables summarize key quantitative data for some of the most prominent adamantane-containing therapeutics, highlighting their potency and pharmacokinetic profiles.

Antiviral Agents

Amantadine and Rimantadine are first-generation antiviral drugs that target the M2 proton channel of the influenza A virus, inhibiting viral replication.

Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Reference |

| Amantadine | A/Singapore/1/57 (H2N2) | - | ~1 | [1] |

| Rimantadine | A/Singapore/1/57 (H2N2) | - | - | |

| (R)-Enol ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | [2] |

| (S)-Enol ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | [2] |

| (4R,6S)-9a | A/California/7/2009(H1N1)pdm09 | MDCK | 11.3 | [2] |

| (4S,6R)-9a | A/California/7/2009(H1N1)pdm09 | MDCK | 19.8 | [2] |

Table 3: Pharmacokinetic Parameters of Amantadine and Rimantadine in Humans

| Parameter | Amantadine | Rimantadine | Reference(s) |

| Bioavailability | Well absorbed | Well absorbed | [3][4] |

| Time to Peak (Tmax) | 2 - 4 hours | ~6 hours | [5][6] |

| Protein Binding | ~67% | ~40% | [3][5] |

| Metabolism | Minimal | Hepatic (hydroxylation, glucuronidation) | [3][7] |

| Elimination Half-life | 10 - 17 hours | 25.4 ± 6.3 hours | [3][7] |

| Excretion | >90% unchanged in urine | Renal | [3][7] |

NMDA Receptor Antagonists

Memantine, an adamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease.

Table 4: In Vitro Activity of Memantine on NMDA Receptors

| Parameter | Value | Condition | Reference |

| IC₅₀ | 2.92 ± 0.05 µM | NMDA-induced currents in cultured neurons | [8] |

| Kᵢ | - | - |

Table 5: Pharmacokinetic Parameters of Memantine in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | Well absorbed | [9] |

| Time to Peak (Tmax) | 3 - 7 hours | [9] |

| Protein Binding | ~45% | [9] |

| Metabolism | Minimal | [9] |

| Elimination Half-life | 60 - 80 hours | [9][10] |

| Excretion | 57-82% unchanged in urine | [9] |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Saxagliptin and Vildagliptin are potent and selective DPP-4 inhibitors used for the management of type 2 diabetes. The adamantane moiety in these molecules plays a crucial role in their binding to the enzyme.

Table 6: In Vitro Inhibitory Activity of Adamantane-based DPP-4 Inhibitors

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| Saxagliptin | 50 | 1.3 | [11][12] |

| 5-hydroxy saxagliptin (active metabolite) | - | 2.6 | [12] |

| Vildagliptin | 62 | - | [11] |

Table 7: Pharmacokinetic Parameters of Saxagliptin in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | 50-75% | [13] |

| Time to Peak (Tmax) | ~2 hours (saxagliptin), ~4 hours (active metabolite) | [14] |

| Protein Binding | Low (≤30%) | [13] |

| Metabolism | Primarily by CYP3A4/5 to an active metabolite | [14][15] |

| Elimination Half-life | ~2.5 hours (saxagliptin), ~3.1 hours (active metabolite) | [15] |

| Excretion | Renal and hepatic | [15] |

Key Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for a deeper understanding of the role of the adamantane scaffold. The following diagrams, generated using the DOT language, illustrate key concepts.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane-based drugs.

Synthesis of Adamantane-Containing Drugs

This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.[16]

Step 1: Synthesis of N-(1-adamantyl)formamide

-

To a stirred solution of formamide (600 mL, 15.0 mol) at 85 °C, add 1-bromoadamantane (323 g, 1.5 mol).

-

Heat the reaction mixture to 90 °C.

-

Slowly add concentrated sulfuric acid (450 mL, 8.35 mol) dropwise, maintaining the temperature at 90 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 1-bromoadamantane is consumed (approximately 4 hours).

-

After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) and stir at 0-5 °C for 1 hour to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Prepare a mixture of 86% potassium hydroxide (10.8 g, 0.165 mol), water (2.5 mL), and propylene glycol (25 mL) and stir at room temperature for 30 minutes.

-

Add N-(1-adamantyl)formamide (5.5 g, 0.03 mol) to the mixture.

-

Heat the reaction to 135 °C and maintain until the starting material is consumed (approximately 7 hours, monitored by TLC).

-

Cool the reaction mixture to room temperature and add ice-cold water (70 mL).

-

Extract the product into dichloromethane (120 mL).

-

To the organic extract, add a 5.5 N aqueous solution of HCl (1.40 L) and stir at 55-60 °C for 1 hour.

-

Cool to room temperature, separate the aqueous layer, and evaporate under vacuum to obtain a white solid.

-

Add acetone (200 mL), stir at 50 °C for 1 hour, then at 0-5 °C for an additional hour.

-

Filter the colorless precipitate and dry under vacuum to yield amantadine hydrochloride.

This protocol outlines a two-step synthesis of memantine hydrochloride from 1,3-dimethyladamantane.[17][18]

Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyladamantane

-

In a round-bottom flask at 20–25 °C, slowly add 1,3-dimethyladamantane (11.13 mL, 9.86 g, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) over 20 minutes with stirring.

-

Continue stirring at this temperature for 1 hour.

-

Add formamide (22.5 mL, 0.54 mol) within 30 minutes.

-

Heat the mixture to 85 °C for 2 hours.

-

After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water (120 mL).

-

Extract the product with dichloromethane (150 mL). The organic layer contains N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

-

To the organic extract from Step 1, add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).

-

Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

Add n-hexane (20 mL) and heat to reflux for 30 minutes.

-

Cool the reaction to 5–10 °C for 1 hour to precipitate the white solid product.

-

Filter the solid and dry to obtain memantine hydrochloride.

The following is a simplified representation of a key step in the synthesis of Saxagliptin, involving the coupling of two key intermediates.[19][20]

Amide Coupling and Dehydration:

-

Dissolve (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (Intermediate 2) and N-Boc-3-hydroxy-1-adamantyl-D-glycine (Intermediate 3) in dichloromethane (DCM).

-

Add a base such as diisopropylethylamine (DIPEA) and stir.

-

Add a coupling/dehydrating agent like propylphosphonic anhydride (T3P) solution in DCM dropwise.

-

Maintain the reaction at room temperature for approximately 2 hours, monitoring for completion.

-

Upon completion, perform an aqueous workup by adding water and separating the organic layer.

-

Wash the organic layer with water and a mild base solution (e.g., 5% aq. NaHCO₃).

-

Concentrate the organic layer under vacuum to obtain the crude coupled and dehydrated product, which is then carried forward for deprotection to yield Saxagliptin.

Biological Evaluation Protocols

This assay is a standard method for determining the inhibitory effect of a compound on viral replication.[21]

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the adamantane test compound in infection medium (e.g., DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).

-

Infection: Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the virus inoculum (e.g., influenza A virus at a multiplicity of infection of 0.01) to each well and incubate for 1 hour at 37 °C to allow for viral adsorption.

-

Treatment: Remove the virus inoculum and add the different concentrations of the test compound or a vehicle control.

-

Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 2x MEM and 1.6% agarose containing the respective compound concentrations.

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

-

Staining and Quantification: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

-

IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

This electrophysiological technique is used to measure the effect of compounds like memantine on NMDA receptor-mediated currents.[8][22]

-

Cell Preparation: Use cultured hippocampal neurons or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.

-

Recording Setup: Establish a whole-cell patch-clamp recording configuration. The internal pipette solution should contain appropriate ions and a buffer (e.g., CsF-based solution), and the external solution should be a buffered saline solution.

-

NMDA Current Elicitation: Apply the NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to the cell to evoke an inward current at a holding potential of -60 mV.

-

Compound Application: After establishing a stable baseline NMDA-evoked current, co-apply the test compound (e.g., memantine at various concentrations) with the agonists.

-

Data Acquisition: Record the current responses before, during, and after the application of the test compound.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the compound.

-

IC₅₀ Determination: Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

This is an in vitro enzymatic assay to determine the potency of inhibitors like saxagliptin.[22]

-

Reagents: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.6), recombinant human DPP-4 enzyme, a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide), and the test inhibitor (saxagliptin) in various concentrations.

-

Assay Setup: In a 96-well plate, add the buffer, the DPP-4 enzyme, and the test inhibitor at different concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37 °C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the product (p-nitroanilide) at 405 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Conclusion

The adamantane scaffold continues to be a valuable and versatile building block in medicinal chemistry. Its unique combination of rigidity, three-dimensionality, and lipophilicity allows for the optimization of drug-like properties, leading to the development of potent and effective therapies. The successful examples of amantadine, memantine, saxagliptin, and others underscore the significant impact of this scaffold. As our understanding of drug-target interactions deepens and synthetic methodologies evolve, the adamantane moiety is poised to remain a key component in the design of future generations of innovative medicines.

References

- 1. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 3. Rimantadine - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. RiMANTAdine Monograph for Professionals - Drugs.com [drugs.com]

- 7. benchchem.com [benchchem.com]

- 8. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. orientjchem.org [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

N-(3,5-Dimethyladamantan-1-yl)formamide: A Key Intermediate in the Synthesis of Memantine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Memantine, a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a crucial therapeutic agent for managing moderate to severe Alzheimer's disease. Its unique adamantane structure is central to its pharmacological activity. The synthesis of memantine often proceeds through the key intermediate, N-(3,5-Dimethyladamantan-1-yl)formamide. This technical guide provides a comprehensive overview of the synthesis of this intermediate and its subsequent conversion to memantine hydrochloride. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the signaling pathway of memantine are presented to support research and development in this area.

Introduction

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by cognitive decline and memory impairment. One of the pathological hallmarks of Alzheimer's is the overactivation of NMDA receptors by the neurotransmitter glutamate, leading to excitotoxicity and neuronal damage.[1][2] Memantine offers a therapeutic strategy by blocking these receptors, thereby mitigating the detrimental effects of excessive glutamate.[3][4]

The chemical synthesis of memantine has been a subject of significant interest, with various routes developed to optimize yield, purity, and scalability. A prominent and efficient pathway involves the formylation of 3,5-dimethyladamantanamine to produce this compound, which is then hydrolyzed to yield memantine.[5] This guide focuses on this specific synthetic route, providing detailed experimental procedures and relevant data.

Chemical Synthesis

The synthesis of memantine hydrochloride from 1,3-dimethyladamantane via the this compound intermediate is a robust and efficient process. A notable two-step procedure affords a high overall yield.[5][6]

Synthesis of this compound

The initial step involves the formation of the formamide intermediate from 1,3-dimethyladamantane. This reaction is a Ritter-type reaction where a carbocation is generated from the adamantane derivative and then trapped by formamide.[5]

Experimental Protocol:

In a round-bottom flask, 1,3-dimethyladamantane (0.06 mol) is slowly added to nitric acid (0.6 mol) at a controlled temperature of 20–25 °C over 20 minutes with continuous stirring. The mixture is stirred for an additional hour at this temperature. Subsequently, formamide (0.54 mol) is added over 30 minutes. The reaction mixture is then heated to 85 °C for 2 hours. After completion, the solution is cooled to 5–10 °C and poured into ice-cold water (120 mL). The product is extracted with dichloromethane (150 mL).[5]

Synthesis of Memantine Hydrochloride

The second step is the hydrolysis of the this compound intermediate to yield memantine, followed by salt formation.

Experimental Protocol:

In a round-bottom flask, a mixture of water (36 mL), a 36% solution of hydrochloric acid (0.51 mol), and this compound (0.06 mol) is stirred for 10 minutes. The mixture is then heated to reflux for 1 hour. The reaction mixture is concentrated to half its volume under vacuum. To this solution, n-hexane (20 mL) is added, and the mixture is heated to reflux for 30 minutes. The solution is then cooled to 5–10 °C for 1 hour, leading to the precipitation of a white solid, which is memantine hydrochloride.[5]

Quantitative Data

The efficiency of the synthesis is highlighted by the high yields obtained in each step.

| Step | Product | Yield | Reference |

| Formylation of 1,3-dimethyladamantane | This compound | 98% | [5] |

| Hydrolysis of the formamide intermediate | Memantine Hydrochloride | 85% | [5] |

| Overall Yield | Memantine Hydrochloride | 83% | [5][6] |

Experimental and Signaling Pathway Visualizations

To further elucidate the processes described, the following diagrams visualize the chemical synthesis workflow and the signaling pathway of memantine.

Mechanism of Action: Signaling Pathway

Memantine is an uncompetitive antagonist of the NMDA receptor, which means it only binds to the receptor when it is in an open state, as triggered by glutamate.[3] Under pathological conditions, such as in Alzheimer's disease, excessive glutamate leads to prolonged activation of NMDA receptors and a sustained influx of calcium ions (Ca2+).[5] This excessive Ca2+ influx is a primary driver of excitotoxicity, which leads to neuronal damage and death.[1][2]

Memantine's therapeutic effect stems from its ability to block the NMDA receptor channel, thereby inhibiting this prolonged influx of Ca2+.[5] This action is voltage-dependent and allows for the preservation of normal synaptic function, as the blockade is more pronounced during excessive receptor activation. By mitigating excitotoxicity, memantine helps to protect neurons from damage.

Downstream of the NMDA receptor, the influx of Ca2+ activates several signaling cascades. Key pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the subsequent activation of the transcription factor CREB (cAMP response element-binding protein), which is involved in promoting neuronal survival. Additionally, Ca2+ influx can influence the PI3K/Akt/mTOR pathway, which is also crucial for cell survival and autophagy regulation.[7] By modulating the initial Ca2+ signal, memantine can indirectly influence these downstream pathways, contributing to its neuroprotective effects.

Conclusion

The synthesis of memantine via the this compound intermediate represents an efficient and high-yielding pathway suitable for large-scale production. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals in drug development. The visualizations provided in this guide offer a clear and concise representation of both the chemical synthesis and the biological signaling of this important therapeutic agent. Further research into optimizing synthetic routes and exploring the full extent of memantine's neuroprotective signaling pathways will continue to be of high value in the fight against neurodegenerative diseases.

References

- 1. Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Memantine: targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 4. goodrx.com [goodrx.com]

- 5. Memantine - Wikipedia [en.wikipedia.org]

- 6. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease [mdpi.com]

- 7. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Core: A Double-Edged Sword of Lipophilicity and Metabolic Stability in Drug Design

For Immediate Release

[City, State] – The rigid, diamondoid structure of adamantane has long intrigued medicinal chemists, serving as a versatile scaffold in the design of numerous therapeutic agents. Its unique physicochemical properties, particularly its pronounced lipophilicity and inherent metabolic stability, offer both significant advantages and challenges in drug development. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical interplay between the adamantane core and these two key pharmacokinetic parameters.

The incorporation of an adamantane moiety into a drug candidate is a well-established strategy to modulate its properties. The bulky, cage-like structure of adamantane significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

Simultaneously, the adamantane nucleus is known for its exceptional metabolic stability. The rigid carbon framework is resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. This resistance can shield adjacent functional groups from metabolic attack, prolonging the drug's half-life and improving its pharmacokinetic profile.

Quantitative Insights into Lipophilicity

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (LogP), the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). The inclusion of an adamantyl group has been estimated to increase the calculated partition coefficient (cLogP) of a given drug by approximately 3.1 log units.[1] A higher LogP value indicates greater lipophilicity. The following table summarizes experimentally determined LogP values for a selection of adamantane derivatives, showcasing the impact of various substitutions on this critical parameter.

| Compound Name | Structure | LogP Value | Reference |

| Adamantane | C₁₀H₁₆ | 2.88 | [2] |

| 1-Adamantanol | C₁₀H₁₆O | 2.36 | [2] |

| 2-Adamantanol | C₁₀H₁₆O | 2.36 | [2] |

| 1-Adamantanamine (Amantadine) | C₁₀H₁₇N | 2.43 | [2] |

| 1-Adamantane carboxylic acid | C₁₁H₁₆O₂ | 2.65 | [2] |

| Memantine | C₁₂H₂₁N | 3.25 | [3] |

Metabolic Stability: A Tale of Resistance and Regioselectivity

The metabolic stability of adamantane derivatives is a key attribute that contributes to their therapeutic success. The adamantane cage itself is highly resistant to metabolic breakdown. When metabolism does occur, it is primarily through hydroxylation at the tertiary (bridgehead) carbon atoms, a reaction often mediated by cytochrome P450 enzymes.[4] The regioselectivity of this hydroxylation is a critical factor in determining the metabolic fate of adamantane-containing drugs.

In vitro studies using human liver microsomes are a standard method for assessing metabolic stability. These studies measure parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which provide an indication of how quickly a compound is metabolized by the liver. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5][6][7][8]

The following table presents a comparative analysis of the metabolic stability of a series of adamantane derivatives in human liver microsomes. This data highlights how substitutions on the adamantane core can influence metabolic susceptibility.

| Compound | Modification from Parent | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Adamantan-1-yl-piperidin-1-yl-methanone | - | 45 | 30.8 |

| (3-Hydroxyadamantan-1-yl)(piperidin-1-yl)methanone | Hydroxylation on adamantane | 25 | 55.4 |

| Adamantan-1-yl(4-hydroxypiperidin-1-yl)methanone | Hydroxylation on piperidine | 30 | 46.2 |

| Adamantan-1-yl(4-fluoropiperidin-1-yl)methanone | Fluorination on piperidine | >60 | <23.1 |

| Adamantan-1-yl(4,4-difluoropiperidin-1-yl)methanone | Gem-difluorination on piperidine | >60 | <23.1 |

Data adapted from a comparative guide to the metabolic stability of adamantanone-containing compounds.

Experimental Protocols: A Closer Look at the Methodology

Accurate and reproducible data are the cornerstone of drug development. The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used and reliable method for the indirect determination of LogP values.[9][10][11][12][13] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its hydrophobicity.

Workflow for LogP Determination by RP-HPLC

Caption: Workflow for LogP determination using RP-HPLC.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[14][15][16][17][18][19]

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assay.

The Role of Cytochrome P450 Enzymes

The metabolism of adamantane derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, with hydroxylation being the most common metabolic pathway.[4] The specific CYP isoforms involved and the kinetics of these reactions can vary significantly depending on the substitution pattern of the adamantane core. Understanding which CYP enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For instance, some studies have investigated the kinetics of CYP3A4 and CYP2D6 in the metabolism of various compounds, which can serve as a model for understanding adamantane interactions.[20][21][22][23][24]

CYP-Mediated Metabolism of Adamantane Derivatives

Caption: CYP-mediated metabolism of adamantane derivatives.

Conclusion: A Strategic Balancing Act

The adamantane scaffold remains a valuable tool in the medicinal chemist's armamentarium. Its ability to confer both high lipophilicity and significant metabolic stability presents a unique set of opportunities and challenges. A thorough understanding of the structure-activity relationships governing these properties is essential for the successful design of novel adamantane-based therapeutics. By carefully tailoring the substitution patterns on the adamantane core, researchers can fine-tune the lipophilicity and metabolic profile of a drug candidate to achieve the desired pharmacokinetic and pharmacodynamic properties, ultimately leading to safer and more effective medicines.

References

- 1. connectsci.au [connectsci.au]

- 2. benchchem.com [benchchem.com]

- 3. Memantine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. enamine.net [enamine.net]

- 17. beckman.com [beckman.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3,4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism. | Semantic Scholar [semanticscholar.org]

The Adamantane Cage: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon (tricyclo[3.3.1.1^3,7^]decane), has emerged as a privileged scaffold in medicinal chemistry. Its discovery in petroleum in 1933 and subsequent synthetic accessibility have paved the way for its incorporation into a diverse array of therapeutic agents.[1] The unique physicochemical properties of the adamantane cage, including its steric bulk, metabolic stability, and ability to orient pharmacophoric groups in a precise three-dimensional arrangement, have been instrumental in the development of successful drugs targeting a wide range of diseases, from viral infections and neurodegenerative disorders to diabetes and cancer.[2][3][4]

This technical guide provides a comprehensive overview of the role of the adamantane cage in drug design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways influenced by adamantane-containing drugs.

Physicochemical Properties and Their Impact on Drug Design

The adamantane scaffold imparts several advantageous properties to drug molecules, making it a valuable tool for medicinal chemists.

-

Lipophilicity: The hydrocarbon nature of adamantane confers high lipophilicity, which can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[3][5] This property is particularly beneficial for developing drugs that target the central nervous system. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[5][6]

-

Rigidity and Three-Dimensionality: The rigid, cage-like structure of adamantane provides a stable and predictable framework for the attachment of various functional groups.[7] This rigidity allows for the precise spatial orientation of pharmacophores, leading to optimized interactions with biological targets.[3] This "three-dimensional" nature helps drugs escape the "flatland" of traditional aromatic ring-based drug design, potentially leading to improved selectivity and potency.[6][8]

-

Metabolic Stability: The bulky adamantane cage can act as a steric shield, protecting adjacent functional groups from enzymatic degradation by metabolic enzymes.[3][9] This steric hindrance can lead to a longer plasma half-life and improved pharmacokinetic profiles for drug candidates.[7]

-

Pharmacophore and Bioisostere: The adamantane moiety can itself act as a key pharmacophore, directly interacting with the binding sites of target proteins.[2] It is also frequently employed as a bioisosteric replacement for other groups, such as phenyl rings or other bulky alkyl groups, to improve a molecule's drug-like properties without compromising its biological activity.[6][10]

Adamantane-Containing Drugs in Clinical Use

The versatility of the adamantane scaffold is exemplified by the number of approved drugs that incorporate this unique chemical entity. These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of adamantane in drug design.

Antiviral Agents

The first successful application of an adamantane derivative in medicine was the antiviral agent amantadine , approved for the treatment of influenza A.[11] Amantadine and its derivative, rimantadine , function by blocking the M2 proton ion channel of the influenza A virus, which is essential for viral uncoating and replication.[12] However, the emergence of resistant strains has limited their current clinical use against influenza.[1]

Neurodegenerative Disease Therapeutics

Memantine , an N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the treatment of moderate to severe Alzheimer's disease.[13][14] The adamantane group in memantine plays a crucial role in its mechanism of action, acting as an uncompetitive, low-affinity open-channel blocker of the NMDA receptor.[14][15] This blockade prevents excessive glutamate-induced excitotoxicity, a key pathological process in Alzheimer's disease.[2]

Antidiabetic Agents

The dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin are widely used for the treatment of type 2 diabetes.[13][16] The adamantane moiety in these molecules contributes to their potent and selective inhibition of the DPP-4 enzyme.[7] By inhibiting DPP-4, these drugs increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5][17]

Other Therapeutic Areas

Adapalene , a synthetic retinoid containing an adamantyl group, is used topically for the treatment of acne.[13][15] The adamantane moiety in adapalene enhances its lipophilicity and stability.[15] Adamantane derivatives have also been investigated for their potential in treating cancer, pain, and other conditions.[13][15][18]

Quantitative Data of Adamantane-Containing Drugs

The following tables summarize key quantitative data for several clinically approved adamantane-containing drugs, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of Selected Adamantane-Containing Drugs

| Drug | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |

| Amantadine | 2-4 (IR), 9-11 (ER)[19] | 328-630 (dose-dependent)[18] | 13-14[18] | 86-90[19] | ~67 |

| Memantine | 3-7[16] | 82-128 (dose and renal function dependent)[20] | 60-80[14] | ~100[21] | 45[16] |

| Saxagliptin | 2[13] | Varies with dose | 2.5 (parent), 3.1 (active metabolite)[13] | 50-75[15] | Negligible[13] |

| Vildagliptin | 1.5-2.0[1] | 58-73 (dose-dependent)[2] | ~2[1] | 85[22] | 9.3[12] |

IR: Immediate Release, ER: Extended Release

Table 2: In Vitro Bioactivity of Selected Adamantane-Containing Drugs

| Drug | Target | Assay | IC50 / Ki | Reference |

| Amantadine | Influenza A M2 Proton Channel | Plaque Reduction Assay | 0.2-0.4 µg/mL (IC50) | [23] |

| Memantine | NMDA Receptor | Radioligand Binding Assay | ~1 µM (IC50) | [24] |

| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Enzyme Inhibition Assay | 1.3 nM (Ki) | [4] |

| Vildagliptin | Dipeptidyl Peptidyl-4 (DPP-4) | Enzyme Inhibition Assay | Varies with conditions | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of adamantane-containing drugs.

Synthesis of Adamantane from endo-Tetrahydrodicyclopentadiene

This protocol describes the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene to adamantane.

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (b.p. 30–60 °C)

-

Chromatography-grade alumina

-

Dry ice-acetone bath

-

Erlenmeyer flask with a standard taper joint

-

Magnetic stirrer-hot plate

-

Air condenser

Procedure:

-

Place 200 g of molten endo-tetrahydrodicyclopentadiene into a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar.

-

Fit an air condenser to the flask and add 40 g of anhydrous aluminum chloride.

-

Heat the reaction mixture to 150–180 °C with continuous stirring. Periodically push any sublimed aluminum chloride back into the reaction mixture.

-

After 8–12 hours of heating, remove the flask from the heat and allow it to cool.

-

Carefully add 250 mL of petroleum ether to the reaction mixture and warm the suspension until all the adamantane dissolves.

-

Decolorize the solution by adding 10 g of chromatography-grade alumina and filter the hot solution.

-

Wash the alumina and the flask thoroughly with hot petroleum ether.

-

Concentrate the filtrate to a volume of about 200 mL by distillation.

-

Cool the concentrated solution in a dry ice-acetone bath to crystallize the adamantane.

-

Collect the adamantane crystals by filtration, wash with cold petroleum ether, and air dry.[11]

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well or 24-well plates

-

Virus stock of known titer

-

Test compound (e.g., amantadine) at various dilutions

-

Cell culture medium (e.g., DMEM)

-

Agarose or carboxymethyl cellulose overlay medium

-

Neutral red or crystal violet stain

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the plates with host cells and allow them to grow to a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Pre-incubate a standardized amount of virus with each dilution of the test compound for a set period (e.g., 1 hour).

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Inoculate the cell monolayers with the virus-compound mixtures.

-

Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cell monolayers with the overlay medium containing the respective dilutions of the test compound.

-

Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-4 days).

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with neutral red or crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.[17][25][26]

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)

-

Test compound (e.g., saxagliptin, vildagliptin) at various dilutions

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the test compound dilutions, a positive control inhibitor (e.g., sitagliptin), and a no-inhibitor control.

-

Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate for a specific time (e.g., 30 minutes) at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[27][28][29][30]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by adamantane-containing drugs and a general experimental workflow for their development.

Signaling Pathway of Memantine in Alzheimer's Disease

Caption: Mechanism of action of memantine in mitigating excitotoxicity in Alzheimer's disease.

Signaling Pathway of DPP-4 Inhibitors in Type 2 Diabetes

Caption: Mechanism of action of DPP-4 inhibitors in regulating blood glucose levels.

General Experimental Workflow for Adamantane Drug Development

Caption: A generalized workflow for the discovery and development of adamantane-based drugs.

Conclusion

The adamantane cage continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The successful clinical application of adamantane-containing drugs across a wide range of diseases underscores the enduring importance of this remarkable hydrocarbon in the ongoing quest for novel and more effective therapies. Future research will undoubtedly continue to unlock new therapeutic opportunities by leveraging the unique attributes of the adamantane core.

References

- 1. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. msjonline.org [msjonline.org]

- 3. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics of Amantadine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicine.com [medicine.com]

- 14. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. [PDF] Pharmacokinetics of the Dipeptidyl Peptidase 4 Inhibitor Saxagliptin in Rats, Dogs, and Monkeys and Clinical Projections | Semantic Scholar [semanticscholar.org]

- 16. Memantine: Package Insert / Prescribing Information / MOA [drugs.com]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacokinetic study of memantine in healthy and renally impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.hres.ca [pdf.hres.ca]

- 22. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]

- 23. benchchem.com [benchchem.com]

- 24. agilent.com [agilent.com]

- 25. bioagilytix.com [bioagilytix.com]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 29. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 30. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to N-(3,5-DiMethyladaMantan-1-yl)forMaMide (CAS 351329-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-DiMethyladaMantan-1-yl)forMaMide, with CAS number 351329-88-9, is primarily recognized as a key intermediate in the synthesis of Memantine, a clinically important NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] It is also classified as "Memantine Related Compound E," a designated impurity in pharmacopeial standards.[3][4] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical structure, physicochemical properties, synthesis, and analytical protocols. Due to a lack of direct studies on its biological activity, this guide also discusses the well-established mechanism of action of its parent compound, Memantine, to provide a relevant biological context.

Chemical Identity and Structure

This compound is an adamantane derivative characterized by a formamide group attached to a dimethyl-substituted adamantane cage.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 351329-88-9[3] |

| IUPAC Name | This compound |

| Synonyms | N-Formyl Memantine, Memantine Related Compound E, 1-Formylamino-3,5-dimethyladamantane[3][5] |

| Molecular Formula | C₁₃H₂₁NO[6] |

| Molecular Weight | 207.31 g/mol [6] |

| Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)NC=O)C[7] |

| InChI Key | NYQWYYMEIBHRSB-UHFFFAOYSA-N[8] |

Physicochemical Properties

The compound is a white to off-white solid under standard conditions.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 69-70 °C | [3] |

| Boiling Point | 325.6 ± 9.0 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [9] |

| LogP | 3.32170 (Predicted) | [9] |

| pKa | 16.08 ± 0.60 (Predicted) | [9] |

Synthesis and Manufacturing

This compound is a critical intermediate in several patented synthesis routes for Memantine. The most common methods involve the formylation of 1-amino-3,5-dimethyladamantane or the reaction of a 1-halo-3,5-dimethyladamantane with formamide.

General Experimental Protocol for Synthesis

A frequently cited method involves the reaction of 1-bromo-3,5-dimethyladamantane with formamide in the presence of a catalyst.[3]

Protocol:

-

To a stainless steel pressure microreactor or a glass vial under an argon atmosphere, add a manganese-containing catalyst (0.3 mmol), 1-bromo-3,5-dimethyladamantane (10 mmol), and formamide (30 mmol).[3]

-

Seal the reactor and heat the mixture to 120-130°C with stirring for 3-4 hours.[3]

-

After the reaction is complete, cool the reactor to room temperature before opening.[3]

-

Wash the reaction mixture with water.

-

Extract the product with dichloromethane (e.g., 3 x 30 mL).

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.[3]

-

Purify the crude product by recrystallization from a suitable solvent such as hexane.[3]

-

Further purification can be achieved by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent.[3]

This process typically yields this compound with a melting point of 69-70°C.[3]

Biological Context and Hypothetical Activity

There is currently no publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. As an impurity and a synthetic precursor to Memantine, its biological effects have not been a primary focus of research.

However, its structural similarity to Memantine suggests that any potential biological activity might be related to the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor. Memantine is a well-characterized uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[1][2]

The NMDA Receptor Signaling Pathway and Memantine's Mechanism of Action

In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions. This excitotoxicity is a key factor in neuronal damage and death.[1]

Memantine exerts its therapeutic effect by blocking the NMDA receptor channel when it is excessively open, thereby reducing the harmful Ca²⁺ influx. Its low affinity and rapid on/off binding kinetics are thought to allow for the preservation of normal synaptic transmission while selectively inhibiting pathological receptor activation.[2]

It is plausible that this compound, due to its structural similarity, could interact with the NMDA receptor, although its potency and mode of action are unknown. The presence of the N-formyl group instead of the primary amine in Memantine would likely alter its binding affinity and functional activity at the receptor. Further research is required to elucidate any potential pharmacological effects.

Analytical Methodology

As a known impurity of Memantine, several analytical methods have been developed for the detection and quantification of this compound in pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of Memantine and its related compounds.

Illustrative HPLC Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Sample Preparation: Dissolution of the drug substance or product in a suitable diluent, followed by filtration.

Gas Chromatography (GC)

GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of Memantine and its impurities.

Illustrative GC Protocol:

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Temperature Program: A programmed temperature ramp to ensure separation of the impurities from the main compound.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed.[10] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.[9]

Conclusion

This compound (CAS 351329-88-9) is a well-characterized chemical entity primarily of interest as a synthetic intermediate and a regulated impurity in the manufacturing of Memantine. While its physicochemical properties, synthesis, and analytical detection methods are documented, there is a notable absence of data regarding its biological activity and pharmacological profile. Future research into the potential interaction of this compound with the NMDA receptor and other biological targets could provide valuable insights into its safety profile and any potential off-target effects of Memantine preparations. For now, its primary role in drug development remains as a critical reference standard for quality control in the production of Memantine.

References

- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Memantine - Wikipedia [en.wikipedia.org]

- 3. This compound | 351329-88-9 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. Buy N-Formyl-Memantine for Pharmaceutical Use Online | Advent [adventchembio.com]

- 7. N-3,5-Dimethyladamantan-1-yl formamide | 351329-88-9 | FD57647 [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Memantine - Safety Data Sheet [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction